![molecular formula C19H20Cl2N4O2S B2648454 3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421493-54-0](/img/structure/B2648454.png)
3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C19H20Cl2N4O2S and its molecular weight is 439.36. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CNS Activity and Sedative/Hypnotic Effects
3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one belongs to a class of compounds with noted effects on the central nervous system (CNS). Similar compounds, such as hydroxyzine, demonstrate a calming effect in individuals without impairing mental acuity, primarily through suppression of activity in key regions of the CNS rather than cortical depression (Johnson, 1982).
Dopamine Receptor Blockade and Extrapyramidal Syndromes
Piperazine phenothiazines, akin to the chemical structure of the compound , are known to block dopamine receptors in the CNS. This blockade can lead to various extrapyramidal syndromes, a set of movement disorders resulting from the dysfunction of the extrapyramidal system. This phenomenon is particularly evident in compounds like prochlorperazine, which, while primarily used as an anti-emetic, has been documented to cause motor dysfunction and other extrapyramidal symptoms (Reecer, Clinchot, & Tipton, 1993).
Interaction with Serotonin Receptors and Subjective Effects
Similar structural compounds, notably TFMPP, have been observed to interact with serotonin receptors, leading to subjective effects such as increased tension, anxiety, and confusion, alongside amphetamine-like stimulant effects. These effects hint at the complex interaction these compounds have with neurotransmitter systems, potentially mirroring the actions of common amphetamine-type stimulants and drugs that influence serotonin release, binding, and reuptake (Jan et al., 2010).
Serotonergic Effects and Psychoactive Substance Comparison
The subjective effects of piperazine derivatives, including mood alterations and cognitive effects, have been compared to well-known psychoactive substances like MDMA. These observations are based on studies focusing on compounds like BZP and TFMPP, which, when combined, produce effects reminiscent of MDMA, highlighting the serotonergic and stimulant-like properties of these substances (Lin, Jan, Kydd, & Russell, 2011).
特性
IUPAC Name |
3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2S/c1-12-9-22-19-25(17(12)26)10-13(11-28-19)18(27)24-6-4-23(5-7-24)14-2-3-15(20)16(21)8-14/h2-3,8-9,13H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGKLNBDLNSMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2648371.png)
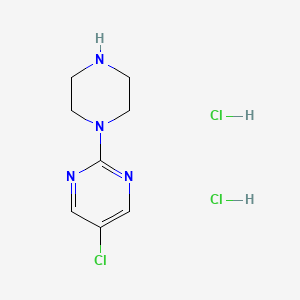

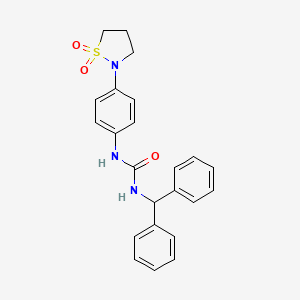
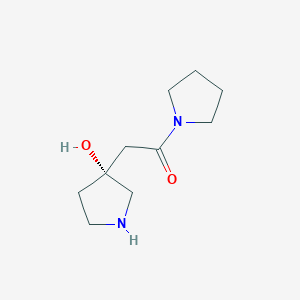
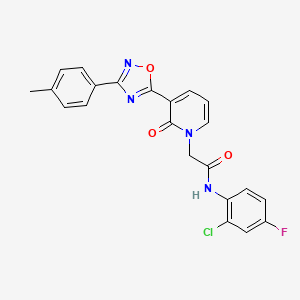
![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2648383.png)
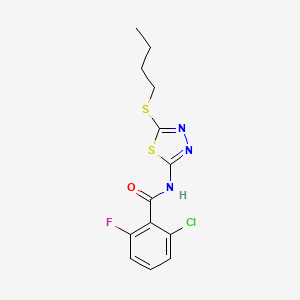
![Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate](/img/structure/B2648387.png)
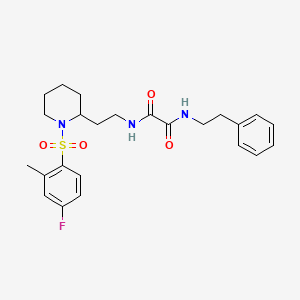
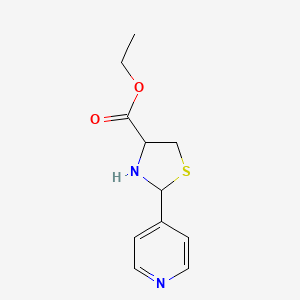
![1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2648391.png)
![N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2648392.png)
![N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide](/img/structure/B2648394.png)